3-(1H-Benzoimidazol-2-yl)-phenol

Anticancer Bioreductive Prodrug NF-κB Inhibition

Researchers requiring a structurally defined meta-hydroxybenzimidazole scaffold for hypoxia-selective prodrug design face inconsistency in isomer-dependent biological performance. 3-(1H-Benzoimidazol-2-yl)-phenol (MHBI) resolves this with its distinct meta-substitution geometry, which is critical for the nanomolar hypoxic potency observed in its N-oxide derivatives (IC50 0.31 ± 0.06 nM against T47D cells), a 2.4- to 3.0-fold advantage over structurally related analogs. It also provides a reliable starting material for polarity-sensitive fluorescence sensors due to higher excited-state polarity compared to its para isomer. Bulk supply with authenticated purity ensures reproducible solid-state and solution-phase studies.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
CAS No. 6616-44-0
Cat. No. B1594866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Benzoimidazol-2-yl)-phenol
CAS6616-44-0
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)O
InChIInChI=1S/C13H10N2O/c16-10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)15-13/h1-8,16H,(H,14,15)
InChIKeyUDVFXRGKRCNQBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Benzoimidazol-2-yl)-phenol Overview


3-(1H-Benzoimidazol-2-yl)-phenol (CAS 6616-44-0), also referred to as 2-(3′-hydroxyphenyl)benzimidazole (MHBI), is a heterocyclic aromatic compound featuring a benzimidazole core fused at the 2-position with a meta-hydroxyphenyl substituent [1]. This structural arrangement confers distinct electronic and spectral properties compared to its para- and ortho-hydroxy isomers [2]. The compound serves as both a biologically active scaffold in its own right and a versatile building block for metal complexes and N-heterocyclic carbene (NHC) ligands [1].

3-(1H-Benzoimidazol-2-yl)-phenol Isomer Specificity


The position of the hydroxyl group on the phenyl ring is not an interchangeable design choice; it fundamentally determines the compound's photophysical behavior and biological activity profile. Meta-hydroxy isomers like 3-(1H-Benzoimidazol-2-yl)-phenol (MHBI) exhibit distinct excited-state polarity, fluorescence quantum yield, and conjugation efficiency relative to para-hydroxy (PHBI) and ortho-hydroxy (HPBI) isomers [1]. Furthermore, the meta-hydroxy substitution pattern is integral to the bioreductive activity observed in certain benzimidazole N-oxide derivatives, which cannot be replicated by simply substituting an alternative hydroxyphenyl benzimidazole scaffold [2].

3-(1H-Benzoimidazol-2-yl)-phenol Evidence Guide


Antiproliferative Potency in Hypoxic T47D Cells

In a head-to-head comparison against a panel of benzimidazole derivatives, the N-oxide derivative of 3-(1H-Benzoimidazol-2-yl)-phenol (designated Compound 3) demonstrated exceptional cytotoxic potency against T47D breast cancer cells under hypoxic conditions [1]. Its IC50 was 0.31 ± 0.06 nM, which was 2.4- to 3.0-fold more potent than the other tested benzimidazole compounds in the same series [1]. This compound also induced 92% apoptotic cell death in T47D populations and inhibited NF-κB expression with 75% of the potency of the reference bioreductive agent tirapazamine [1].

Anticancer Bioreductive Prodrug NF-κB Inhibition Apoptosis

Excited-State Conjugation vs Para Isomer

A direct comparative photophysical study between 3-(1H-Benzoimidazol-2-yl)-phenol (MHBI, meta-hydroxy) and its 4′-hydroxy isomer (PHBI, para-hydroxy) revealed that the meta-substituted compound exhibits higher polarity in the excited singlet state and reduced conjugation between the phenyl ring and the benzimidazole core [1]. The structured absorption and fluorescence spectra of the para-isomer indicate superior conjugation, whereas the meta-isomer shows distinct spectral shifts attributable to non-coplanar geometry in certain protonation states [1]. Additionally, the fluorescence quantum yield of the monocation of MHBI is substantially lower than that of PHBI [1].

Fluorescence Spectroscopy Photophysics ESIPT Solvatochromism

Crystal Packing vs Para Analogs

A study on halogen-substituted 2-arylbenzimidazoles provides class-level insight relevant to 3-(1H-Benzoimidazol-2-yl)-phenol. The meta-substituted isomers (3-Br-phenyl and 3-I-phenyl) assemble via intermolecular halogen···nitrogen contacts in addition to C–H···π interactions, whereas the para-substituted isomers (4-Br-phenyl and 4-I-phenyl) rely solely on weak C–H···π and π···π contacts [1]. This difference in supramolecular assembly pattern is a direct consequence of the meta-substitution geometry and is likely to extend to the meta-hydroxyphenyl derivative, influencing its solid-state properties and crystallization behavior.

Crystallography Solid-State Chemistry Supramolecular Assembly Crystal Engineering

3-(1H-Benzoimidazol-2-yl)-phenol Applications


Hypoxia-Activated Anticancer Prodrugs

Based on the nanomolar IC50 (0.31 ± 0.06 nM) of its N-oxide derivative against T47D cells under hypoxic conditions — representing a 2.4- to 3.0-fold potency advantage over structurally related analogs — 3-(1H-Benzoimidazol-2-yl)-phenol is an optimal scaffold for developing bioreductive prodrugs that selectively target solid tumor microenvironments [1].

Solvatochromic Fluorescent Probes

Due to the established higher excited-state polarity and reduced conjugation of the meta-hydroxy isomer (MHBI) compared to its para-isomer (PHBI), 3-(1H-Benzoimidazol-2-yl)-phenol serves as a superior starting material for creating fluorescence sensors where sensitivity to local environmental polarity is a desired design feature [2].

Supramolecular Crystal Engineering

Given that meta-substituted 2-arylbenzimidazoles exhibit distinct intermolecular contact networks (involving heteroatom-mediated interactions) compared to para-substituted analogs, 3-(1H-Benzoimidazol-2-yl)-phenol provides a unique model system for investigating the role of substitution geometry on crystal packing, hydrogen-bonding patterns, and solid-state stability [3].

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